Methyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
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Overview
Description
Methyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is an organic compound with the molecular formula C7H13BrO4S It is a derivative of butanoic acid and contains a bromine atom, a methyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate typically involves the bromination of a precursor compound followed by esterification. One common method involves the reaction of 4-bromo-2-methylbutanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate involves its interaction with specific molecular targets. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methylsulfonyl group undergoes electron transfer processes to form sulfone derivatives. The pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Contains a benzene ring instead of a butanoate backbone.
Uniqueness
Methyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its specific structure makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
Molecular Formula |
C7H13BrO4S |
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Molecular Weight |
273.15 g/mol |
IUPAC Name |
methyl 4-bromo-2-methyl-2-methylsulfonylbutanoate |
InChI |
InChI=1S/C7H13BrO4S/c1-7(4-5-8,6(9)12-2)13(3,10)11/h4-5H2,1-3H3 |
InChI Key |
VLQFDTMNCJXVKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCBr)(C(=O)OC)S(=O)(=O)C |
Origin of Product |
United States |
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